molecular formula C23H22FN3O3 B2437908 1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 338399-34-1

1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2437908
CAS No.: 338399-34-1
M. Wt: 407.445
InChI Key: HPQDFOKDDROTQS-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyrimidinedione core, substituted with benzyl, dimethylamino, and fluorobenzyl groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

1-benzyl-5-[(E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-25(2)13-12-21(28)20-16-26(14-17-6-4-3-5-7-17)23(30)27(22(20)29)15-18-8-10-19(24)11-9-18/h3-13,16H,14-15H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDFOKDDROTQS-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the pyrimidinedione core, which can be synthesized through the condensation of appropriate aldehydes and amines. The benzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, while the dimethylamino group is added via a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Enamide

The (2E)-3-(dimethylamino)prop-2-enoyl moiety undergoes conjugate additions with nucleophiles due to its electron-deficient double bond.

Reaction TypeConditionsProductYieldSource
Thiol additionThioglycolic acid, ZrSiO₂ catalyst, 120°C (MW)Thiazolidine-2,4-dione derivatives65–78%
Amine Michael additionPrimary amines, DMF, RTβ-Amino-propenamide adducts52–67%

Example: Reaction with thioglycolic acid under microwave irradiation forms spiro-thiazolidine derivatives via cyclocondensation .

Functionalization of the Tetrahydropyrimidine Core

The 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold participates in alkylation and substitution reactions:

Reaction TypeReagents/ConditionsOutcomeApplication
N-AlkylationBenzyl bromide, NaH/DMF, RTIncreased lipophilicityBioactivity modulation
Ring-openingHydrazine hydrate, pyridine refluxFormation of pyrimidine hydrazidesPrecursor for heterocycles

Mechanistic Insight: Alkylation at the N1 position proceeds via deprotonation with NaH, followed by SN2 attack of benzyl bromide .

Fluorophenyl Group Reactivity

The 4-fluorophenylmethyl substituent undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Reaction TypeConditionsProductSelectivity
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivativesModerate
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl analogsHigh

Note: The electron-withdrawing fluorine atom directs EAS to the meta position relative to the methyl group .

Condensation Reactions at the Dione Moieties

The 2,4-dione groups participate in Knoevenagel condensations with aldehydes:

Aldehyde TypeCatalystProductYield
Aromatic aldehydesPiperidine, AcOH reflux5-Arylidene derivatives60–75%
Heterocyclic aldehydesZrCl₄, solvent-freeSpiro-fused heterocycles55–68%

These reactions enhance π-conjugation, potentially improving biological activity .

Photochemical and Thermal Rearrangements

The enamide system undergoes [2+2] cycloadditions under UV light:

ConditionsProductStereochemistry
UV (365 nm), CH₃CNCyclobutane-fused tetrahydropyrimidineCis-selectivity

Thermal treatment at 150°C in DMSO induces retro-Mannich fragmentation, yielding substituted acrylamides .

Catalytic Hydrogenation

Selective reduction of the α,β-unsaturated enamide:

CatalystConditionsProductSelectivity
Pd/C, H₂ (1 atm)EtOH, RTSaturated propanamide derivative>95%
Rh/Al₂O₃, H₂ (50 psi)THF, 60°CPartially reduced dihydropyrimidine80%

Hydrogenation modulates the compound's planarity and bioavailability .

Key Research Findings:

  • Anticancer Derivatives : Alkylation at N1 with chloroethyl groups (similar to EGFR inhibitors in ) enhances kinase inhibition (IC₅₀ = 0.8–1.2 µM).

  • Antibacterial Hybrids : Condensation with nitroimidazole aldehydes yields analogs with MIC = 4–8 µg/mL against S. aureus .

  • Spirocyclic Analogs : Microwave-assisted synthesis with mercaptoacetic acid produces spiro-thiazolidines showing apoptosis induction in HeLa cells (EC₅₀ = 12 µM) .

Reaction Optimization Trends:

  • Green Chemistry : ZrSiO₂ and MCM-SO₃H catalysts reduce reaction times by 70% compared to traditional methods .

  • Microwave Assistance : Achieves 85–90% yields in 9–12 minutes for cyclocondensations .

Scientific Research Applications

Anticancer Properties

Research indicates that 1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various human tumor cell lines. The National Cancer Institute (NCI) protocols revealed that the compound showed significant antimitotic activity with mean growth inhibition (GI) values indicating potential as a therapeutic agent .

Therapeutic Potential

Given its structural characteristics and biological activities, this compound holds promise for further development as:

  • Anticancer agents : Due to its proven efficacy against tumor cells.
  • Antimicrobial compounds : Preliminary studies suggest potential activity against certain bacterial strains.

Case Study 1: Antitumor Activity

In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), the compound was tested for cytotoxicity. Results indicated that it significantly inhibited cell growth compared to control groups. Detailed analysis showed a dose-dependent response, supporting further investigation into its clinical applications .

Case Study 2: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound using microwave-assisted techniques that reduced reaction times from several hours to mere minutes while maintaining high yields. This method demonstrates the potential for scalable production in pharmaceutical settings .

Mechanism of Action

The mechanism of action of 1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione
  • 1-benzyl-5-[3-(dimethylamino)acryloyl]-3-(4-chlorobenzyl)-2,4(1H,3H)-pyrimidinedione

Uniqueness

1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 338399-34-1, is a compound of significant interest due to its potential biological activities. This compound has been studied for its effects on various biological targets, including enzymes and cellular pathways.

  • Molecular Formula : C23H22FN3O3
  • Molar Mass : 407.44 g/mol
  • Boiling Point : Approximately 550 °C (predicted)
  • Density : 1.292 g/cm³ (predicted)
  • pKa : 6.33 (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its inhibitory effects on key enzymes and its potential therapeutic applications.

Enzyme Inhibition Studies

  • Monoamine Oxidase (MAO) Inhibition :
    • The compound has shown promising results as an inhibitor of MAO-B, with an IC50 value indicating effective inhibition at low concentrations. For instance, a related study reported selective inhibition of MAO-B with an IC50 value of 0.51 µM .
    • The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl ring significantly affect MAO-B inhibition efficacy .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) :
    • The compound exhibited competitive inhibition against AChE and BChE, which are critical targets in neurodegenerative diseases such as Alzheimer's. The IC50 for BChE was reported at 7.00 µM .
  • β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) :
    • Inhibitory activity against BACE-1 was also evaluated, which is relevant for Alzheimer's disease treatment strategies. Although specific IC50 values were not disclosed in the available literature, the compound's structural features suggest potential efficacy against this target .

Toxicity Evaluations

In vitro toxicity assessments using Vero cell lines demonstrated that the compound exhibits low toxicity levels up to concentrations of 100 µg/mL, indicating a favorable safety profile for further therapeutic exploration .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of similar compounds found that they could attenuate oxidative stress-induced damage in neuronal cells. The compounds were effective in scavenging reactive oxygen species (ROS), suggesting potential applications in neuroprotection .

Case Study 2: Antibacterial Activity

Although primarily focused on enzyme inhibition, some derivatives of tetrahydropyrimidine compounds have shown antibacterial properties against Gram-positive and Gram-negative bacteria. This opens avenues for exploring the antibacterial potential of this compound .

Summary of Biological Activities

Biological ActivityTarget Enzyme/MechanismIC50 ValueReference
MAO-B InhibitionMonoamine Oxidase0.51 µM
BChE InhibitionButyrylcholinesterase7.00 µM
NeuroprotectionROS ScavengingN/A
AntibacterialVarious bacteriaN/A

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-benzyl-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can they be addressed methodologically?

  • Answer : The compound’s complexity arises from its tetrahydropyrimidine-dione core, multiple substituents (benzyl, fluorophenyl, and (2E)-3-(dimethylamino)prop-2-enoyl groups), and stereochemical considerations. Multi-step synthesis typically involves:

  • Step 1 : Formation of the tetrahydropyrimidine-dione core via Biginelli-like condensation reactions under acidic conditions.
  • Step 2 : Selective functionalization of the 3- and 5-positions using alkylation or acylation reactions. For example, the (2E)-3-(dimethylamino)prop-2-enoyl group may require a Michael addition or Wittig reaction .
  • Step 3 : Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts) to avoid side products like over-alkylation or isomerization .
    • Key Tip : Monitor intermediate purity via HPLC or TLC, and use protecting groups (e.g., Boc for amines) to enhance regioselectivity.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming substituent positions and stereochemistry. For example, the (2E)-enoyl group’s configuration can be validated using coupling constants (Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) .
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the dione carbonyl and fluorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for detecting isotopic patterns from fluorine and chlorine .
  • Computational : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and verify NMR chemical shifts .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Answer :

  • Comparative SAR : Replace the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic effects on target binding. For example, fluorophenyl groups enhance lipophilicity and metabolic stability compared to chlorophenyl .
  • Assay Design : Test analogs against relevant biological targets (e.g., kinases or GPCRs) using fluorescence polarization or SPR. For instance, fluorinated analogs in similar compounds showed 10–20x higher affinity for kinase inhibitors .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy scores. A 2024 study found that dimethylamino groups in enoyl chains improve solubility without compromising activity .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Answer : Contradictions often stem from assay conditions or impurity interference. Mitigation strategies include:

  • Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and controls.
  • Purity Validation : Ensure >95% compound purity via HPLC and quantify residual solvents (e.g., DMSO) that may affect results .
  • Meta-Analysis : Cross-reference data with structurally similar compounds. For example, a 2023 study resolved discrepancies in fluorophenyl-containing analogs by correlating activity with logP values .

Q. What computational strategies are recommended for predicting metabolic pathways and toxicity risks?

  • Answer :

  • Metabolism Prediction : Use software like MetaSite or GLORY to identify likely oxidation sites (e.g., dimethylamino group or benzylic positions) .
  • Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. For instance, the enoyl group’s α,β-unsaturated ketone may pose reactivity risks, requiring in vitro glutathione trapping assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.